molecular formula C9H7Cl2N3S B2861330 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 478247-46-0

4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2861330
CAS No.: 478247-46-0
M. Wt: 260.14
InChI Key: LIKVLNXWZQLEIF-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with methylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide derivative, which undergoes cyclization to form the triazole ring.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and control reaction parameters. The use of catalysts such as p-toluenesulfonic acid can improve the yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium trioxide (CrO₃) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as ammonia (NH₃) and alkyl halides can be employed for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-one .

  • Reduction: : Formation of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-ol .

  • Substitution: : Formation of 4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thiol .

Scientific Research Applications

4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: has various applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can serve as a probe in biological studies to investigate the interaction with biological macromolecules.

  • Industry: : The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: can be compared with other triazole derivatives such as benzotriazole and imidazole . Unlike these compounds, the presence of the dichlorophenyl group in This compound provides unique chemical and biological properties, making it more effective in certain applications.

List of Similar Compounds

  • Benzotriazole

  • Imidazole

  • Triazole

  • Thiazole

  • Isothiocyanate derivatives

Biological Activity

4-(3,4-Dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 478247-46-0) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C9H7Cl2N3S
  • Molecular Weight : 260.14 g/mol
  • CAS Number : 478247-46-0

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. The compound under discussion exhibits significant activity against various pathogens:

  • Antifungal Activity : The triazole moiety inhibits ergosterol biosynthesis in fungi, essential for cell membrane integrity. Studies have shown that derivatives of triazoles can effectively combat fungal infections, including those caused by Candida spp. and Aspergillus spp. . For instance, a related triazole derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 62.5 µg/mL against C. albicans.
  • Antibacterial Activity : Research indicates that triazoles can also exhibit antibacterial effects. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For example:

  • Compounds with similar structures to this compound have shown activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), indicating a potential for development as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Ergosterol Biosynthesis Inhibition : As mentioned earlier, the inhibition of ergosterol synthesis is crucial for its antifungal activity.
  • Topoisomerase Inhibition : Some studies suggest that triazoles may inhibit topoisomerases involved in DNA replication and repair processes in bacteria and cancer cells .

Case Studies and Research Findings

StudyFindings
Kucukguzel et al. (2023)Investigated antimycobacterial action against Mycobacterium tuberculosis, revealing effective inhibition at concentrations comparable to standard treatments .
Siddiqui et al. (2023)Evaluated anticonvulsant efficacy in animal models, showing some derivatives with comparable activity to established medications like carbamazepine .
Ozkay et al. (2023)Assessed anticandidal and anticholinesterase properties of novel triazole compounds; some showed moderate antifungal activity .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-methyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c1-13-9(15)14(5-12-13)6-2-3-7(10)8(11)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKVLNXWZQLEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N(C=N1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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